
1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based organic compound characterized by a methyl group at position 1, an isopropyl (propan-2-yl) group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.20 g/mol. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its structural adaptability and functional groups, which enable diverse derivatization . Pyrazole derivatives are widely explored for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 1-methyl-1H-pyrazole-5-amine, the compound can be synthesized through a series of steps including amination, reduction, esterification, and condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of pyrazole derivatives is highly influenced by substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects: The isopropyl group at position 5 (target compound) enhances steric bulk and lipophilicity compared to linear alkyl chains (e.g., propyl in CAS 139755-99-0) . Aromatic vs.
- Carboxylic Acid Position : Derivatives with the carboxylic acid at position 3 (common in all listed compounds) are preferred for coordination chemistry and salt formation, enhancing bioavailability .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and carboxylation. Key factors include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and pH adjustments to stabilize intermediates. Evidence from pyrazole syntheses highlights the use of anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as shown in analogous pyrazole syntheses .
- Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at N1, isopropyl at C5) via chemical shifts and splitting patterns. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .
- IR Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 231.15 for C₉H₁₄N₂O₂) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Evidence from pyrazole derivatives shows solubility enhancement via sodium salt formation (e.g., neutralization with NaOH) .
- Surfactants : Non-ionic surfactants like Tween-80 (0.1–1% v/v) can stabilize hydrophobic derivatives in biological media .
Q. What methods ensure high purity for pharmacological studies?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) achieve >98% purity. Monitor at λ = 254 nm .
- Elemental Analysis : Validate stoichiometry (e.g., C: 58.3%, H: 6.1%, N: 12.2%) to confirm absence of solvent residues .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, amber vials to avoid photodegradation .
- Desiccants : Use silica gel packs to minimize hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modulation : Replace the isopropyl group (C5) with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding. Analogous pyrazole studies show increased anti-inflammatory activity with electron-withdrawing groups at C3 .
- Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability while retaining hydrogen-bonding capacity .
Q. What computational tools predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on the carboxylic acid’s role in coordinating active-site metal ions .
- MD Simulations : GROMACS-based trajectories (100 ns) evaluate conformational stability in binding pockets .
Q. How should conflicting spectral data from synthetic batches be resolved?
- Methodological Answer :
- Contamination Checks : Compare ¹H NMR with reference spectra (e.g., PubChem CID 14135246) to detect impurities like unreacted starting materials .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish between regioisomers by correlating pyrazole ring protons .
Q. Which advanced analytical methods quantify trace impurities in bulk samples?
- Methodological Answer :
- LC-MS/MS : Detect sub-0.1% impurities using MRM (multiple reaction monitoring) modes. Calibrate with spiked standards of common byproducts (e.g., methyl ester derivatives) .
- XRD : Single-crystal X-ray diffraction confirms regiochemistry and rules out polymorphic contaminants .
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min airflow to handle volatile intermediates (e.g., acid chlorides) .
- PPE : Nitrile gloves and polycarbonate goggles are mandatory; evidence from pyrazole syntheses notes skin irritation risks .
Properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)7-4-6(8(11)12)9-10(7)3/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUJIFSGTIEUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052668-36-6 | |
Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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